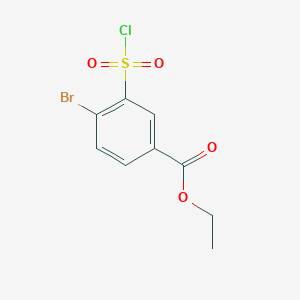
Ethyl 4-bromo-3-(chlorosulfonyl)benzoate
Vue d'ensemble
Description
Ethyl 4-bromo-3-(chlorosulfonyl)benzoate is a chemical compound with the CAS Number: 1155911-23-1 . It has a molecular weight of 327.58 . The IUPAC name for this compound is ethyl 4-bromo-3-(chlorosulfonyl)benzoate .
Molecular Structure Analysis
The InChI code for Ethyl 4-bromo-3-(chlorosulfonyl)benzoate is 1S/C9H8BrClO4S/c1-2-15-9(12)6-3-4-7(10)8(5-6)16(11,13)14/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Ethyl 4-bromo-3-(chlorosulfonyl)benzoate has a molecular weight of 327.58 . Other physical and chemical properties are not specified in the search results.Applications De Recherche Scientifique
Synthesis of Coumarins and Benzo[b]furanacetates Ethyl 4-bromo-3-(chlorosulfonyl)benzoate has been used as an intermediate in the synthesis of coumarins and benzo[b]furanacetates. For instance, its derivative, ethyl 4-bromoacetoacetate, reacts with phenol derivatives to produce 3-hydroxy-butyrates, which are then transformed into coumarins and benzo[b]furanacetates (Kimura, Sato, Tsuchiya, Chiba, & Kato, 1982).
Monoamine Oxidase Inhibitors and Anticonvulsant Properties Another application includes the synthesis of styryl-6-bromo-4-oxoquinazoline-3-(4-benzoates), which are evaluated for their monoamine oxidase inhibitory and anticonvulsant properties. These compounds are prepared by condensing bromoacetanthranil with ethyl-4-aminobenzoates and then converting these esters to hydrazides (Misra, Dwivedi, & Parmar, 1980).
Synthesis of Carbocyclic Nucleoside Analogues Ethyl 4-bromo-3-(chlorosulfonyl)benzoate is also a starting material in the synthesis of novel carbocyclic nucleoside analogues, which have potential applications in the field of medicinal chemistry. A key step involves the transformation of ethyl (1R*,2R*,3R*,4S*)-3-bromobicyclo[2.2.1]hept-5-ene-2-carboxylate to various intermediates, ultimately leading to these nucleoside analogues (Hřebabecký, Dračínský, & Holý, 2008).
Proteinase Inhibitors Additionally, ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, prepared via a Reformatsky reaction involving ethyl bromodifluoroacetate, can potentially be developed into proteinase inhibitors. This compound is then coupled with other molecular fragments to create the inhibitor (Angelastro, Bey, Mehdi, & Peet, 1992).
Antimicrobial Activity of Triazoles Ethyl benzoate derivatives are also used in the synthesis of 1,2,4-triazoles, which are studied for their antimicrobial activity. These compounds are formed by treating ethyl benzoate with hydrazine hydrate and other chemicals to yield substituted benzo hydrazides, which are then converted into triazoles (Jalihal, Sharabasappa, & Kilarimath, 2009).
Antiplatelet Drug Candidates Ethyl 4-bromo-3-(chlorosulfonyl)benzoate has been utilized in synthesizing derivatives of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), a non-peptide protease-activated receptor 4 (PAR4) antagonist. These derivatives are explored for their anti-PAR4 activity, contributing to the development of novel antiplatelet drug candidates (Chen et al., 2008).
Synthesis of Aliphatic Polycarbonate Esters The compound is also involved in the synthesis of pendent carbonate ester groups onto aliphatic polycarbonates. This is achieved by reacting mono- -bromo ethyl carbonate with carboxylic acids, amines, and alcohols, contributing to the development of novel biodegradable polymers (Ben-Shaba & Domb, 2006).
Hydrodehalogenation and Reductive Radical Cyclization Reactions Lastly, ethyl 4-bromo-3-(chlorosulfonyl)benzoate is used in photostimulated reactions for hydrodehalogenation and reductive radical cyclization, demonstrating its utility in organic synthesis and chemical transformations (Vaillard, Postigo, & Rossi, 2004).
Propriétés
IUPAC Name |
ethyl 4-bromo-3-chlorosulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO4S/c1-2-15-9(12)6-3-4-7(10)8(5-6)16(11,13)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENGDVKYFCXJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-3-(chlorosulfonyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





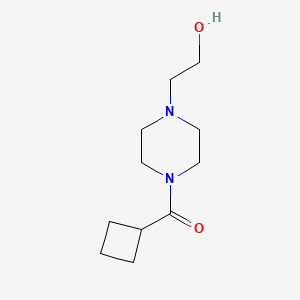
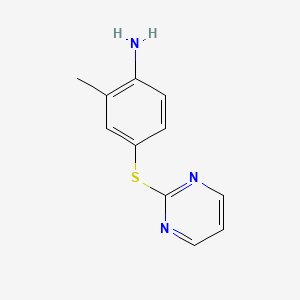
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B1418509.png)
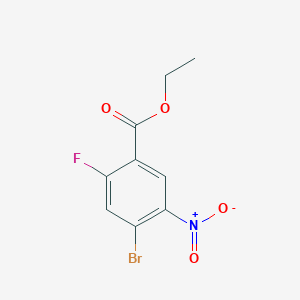

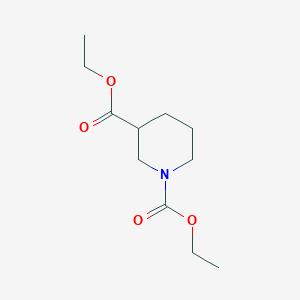
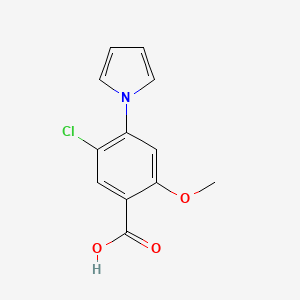
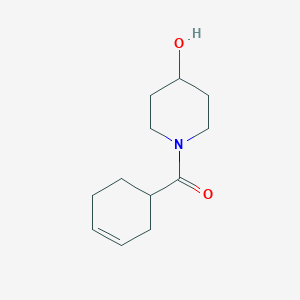
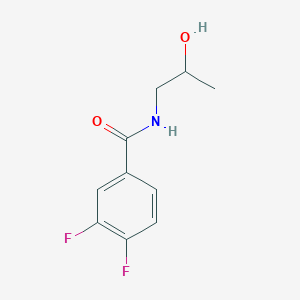
![2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid](/img/structure/B1418517.png)
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B1418519.png)
![Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate](/img/structure/B1418520.png)